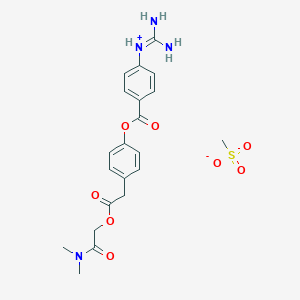

甲磺酸卡莫司他

描述

甲磺酸卡莫司他是一种合成的丝氨酸蛋白酶抑制剂,因其潜在的治疗应用而被广泛研究。它主要用于治疗慢性胰腺炎和药物性肺损伤。 近年来,它因其潜在的抗病毒特性而受到关注,特别是针对严重急性呼吸系统综合征冠状病毒 2 (SARS-CoV-2),这种病毒是导致 COVID-19 的罪魁祸首 .

科学研究应用

甲磺酸卡莫司他在科学研究中有广泛的应用:

化学: 它被用作丝氨酸蛋白酶抑制剂研究中的模型化合物。

生物学: 甲磺酸卡莫司他用于研究丝氨酸蛋白酶在各种生物过程中的作用。

工业: 甲磺酸卡莫司他用于制药行业开发新的治疗剂.

生化分析

Biochemical Properties

Camostat mesylate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound inhibits the human protein TMPRSS2, a SARS-CoV-2 spike protein activator . It also attenuates airway epithelial sodium channel (ENaC) function by inhibiting channel-activating proteases (CAPs) .

Cellular Effects

Camostat mesylate has various effects on different types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism. For instance, camostat mesylate inhibits the production of TNF-α and monocyte chemoattractant protein-1 (MCP-1) by monocytes . It also inhibits the activity of pancreatic stellate cells .

Molecular Mechanism

Camostat mesylate exerts its effects at the molecular level through several mechanisms. It forms a long-lived covalent inhibitory state with TMPRSS2, which precedes the formation of a Michaelis complex (MC) state . This binding interaction with biomolecules leads to enzyme inhibition or activation and changes in gene expression .

Temporal Effects in Laboratory Settings

The effects of camostat mesylate change over time in laboratory settings. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is crucial. For instance, camostat mesylate did not improve clinical outcomes in patients with COVID-19, compared to placebo .

Dosage Effects in Animal Models

The effects of camostat mesylate vary with different dosages in animal models. For instance, the model predicts that for camostat 200 mg dosed four times daily, 90% inhibition of TMPRSS2 is predicted to occur but with only about 40% viral entry inhibition .

Metabolic Pathways

Camostat mesylate is involved in various metabolic pathways. It interacts with enzymes or cofactors and can affect metabolic flux or metabolite levels. After administration, camostat mesylate is rapidly converted to the active metabolite GBPA (4-(4-guanidinobenzoyloxy) phenylacetic acid, FOY-251) by carboxylesterase .

准备方法

甲磺酸卡莫司他的合成涉及多个步骤,从关键片段的制备开始。一种常见的方法是使用三卤三嗪作为偶联剂,将对-胍基苯甲酸与 2-(二甲氨基)-2-氧代乙基 2-(4-羟基苯基)乙酸酯偶联。 这种方法因其高产率和低杂质含量而闻名,使其适合工业生产 . 另一种方法是将盐酸卡莫司他用甲磺酸的碱金属盐进行盐交换 .

化学反应分析

甲磺酸卡莫司他经历各种化学反应,包括:

氧化和还原: 由于其稳定的结构,甲磺酸卡莫司他的这些反应不太常见。

取代反应: 甲磺酸卡莫司他可以进行取代反应,特别是涉及其酯和酰胺基团。

作用机制

甲磺酸卡莫司他通过抑制丝氨酸蛋白酶,特别是 TMPRSS2,发挥其作用。这种抑制阻止了参与炎症和病毒过程的各种蛋白的活化。 在 COVID-19 的情况下,甲磺酸卡莫司他通过阻断 TMPRSS2 抑制 SARS-CoV-2 进入人肺细胞,从而阻止病毒与细胞结合并进入细胞 . 此外,甲磺酸卡莫司他降低了促炎细胞因子的水平,例如白介素-1β、白介素-6 和肿瘤坏死因子-α .

相似化合物的比较

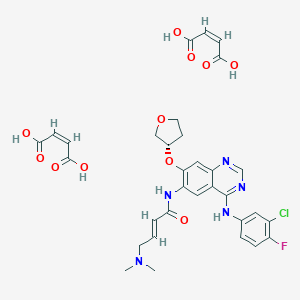

甲磺酸卡莫司他经常与其他丝氨酸蛋白酶抑制剂,如甲磺酸那法莫司他进行比较。这两种化合物都抑制 TMPRSS2,并且已被研究用于其对 SARS-CoV-2 的抗病毒特性。 研究发现,与甲磺酸卡莫司他相比,甲磺酸那法莫司他具有更高的结合亲和力和效力 . 其他类似的化合物包括甲磺酸加贝沙坦和乌林司他,它们也抑制丝氨酸蛋白酶,但具有不同的临床应用 .

属性

IUPAC Name |

[4-[2-[2-(dimethylamino)-2-oxoethoxy]-2-oxoethyl]phenyl] 4-(diaminomethylideneamino)benzoate;methanesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N4O5.CH4O3S/c1-24(2)17(25)12-28-18(26)11-13-3-9-16(10-4-13)29-19(27)14-5-7-15(8-6-14)23-20(21)22;1-5(2,3)4/h3-10H,11-12H2,1-2H3,(H4,21,22,23);1H3,(H,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSEKIHNIDBATFG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)COC(=O)CC1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)N=C(N)N.CS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26N4O8S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0020238 | |

| Record name | Camostat mesylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0020238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

494.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59721-29-8 | |

| Record name | Camostat mesylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=59721-29-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Camostat mesylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0020238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-[[4-[(aminoiminomethyl)amino]benzoyl]oxy]-benzeneacetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CAMOSTAT MESYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/451M50A1EQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is Camostat Mesylate's primary mechanism of action?

A1: Camostat Mesylate is a serine protease inhibitor that primarily targets transmembrane protease serine 2 (TMPRSS2) [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]. TMPRSS2 is a host cell surface protease essential for the entry of certain viruses, including SARS-CoV-2, into host cells [, , , , , ].

Q2: How does Camostat Mesylate inhibit TMPRSS2?

A2: Camostat Mesylate is hydrolyzed by TMPRSS2, and the cleaved molecule covalently binds to Ser195 within the protease's active site, effectively blocking its enzymatic activity [, ]. This inhibition prevents the priming of viral spike proteins, a crucial step for viral entry into host cells.

Q3: What are the downstream effects of Camostat Mesylate inhibiting TMPRSS2?

A3: By inhibiting TMPRSS2, Camostat Mesylate prevents the cleavage of viral spike proteins, which is necessary for the fusion of the virus with the host cell membrane [, , , , , , , ]. This effectively blocks viral entry into host cells and subsequent viral replication.

Q4: Does Camostat Mesylate target other proteases besides TMPRSS2?

A4: Yes, Camostat Mesylate exhibits broad-spectrum serine protease inhibition, targeting other proteases like prostasin, matriptase, furin, plasmin, and trypsin [, , , , ]. This broad activity suggests potential applications beyond antiviral therapy.

Q5: What is the role of GBPA, a metabolite of Camostat Mesylate, in its antiviral activity?

A5: GBPA (4-(4-guanidinobenzoyloxy)phenylacetic acid) is the active metabolite of Camostat Mesylate and demonstrates similar, albeit slightly reduced, inhibitory activity against TMPRSS2 compared to the parent compound []. Importantly, GBPA reaches significant concentrations in serum after clinically approved Camostat Mesylate doses, suggesting it contributes to the overall antiviral effect [, ].

Q6: What is the molecular formula and weight of Camostat Mesylate?

A6: The molecular formula of Camostat Mesylate is C20H29N5O5S•CH4O3S. Its molecular weight is 547.68 g/mol.

Q7: Does Camostat Mesylate exhibit any catalytic properties itself?

A7: Camostat Mesylate is primarily a protease inhibitor, meaning it blocks the catalytic activity of target enzymes rather than possessing its own catalytic properties.

Q8: Beyond antiviral applications, what other therapeutic uses are being explored for Camostat Mesylate?

A9: Due to its serine protease inhibition, Camostat Mesylate is being investigated for treating various conditions, including chronic pancreatitis, reflux esophagitis, diabetic nephropathy, and cystic fibrosis [, , , , , ].

Q9: Have computational chemistry methods been used to study Camostat Mesylate?

A10: Yes, molecular docking studies have been employed to investigate the interaction of Camostat Mesylate and its derivatives with TMPRSS2 and other proteases [, , , , , ]. These studies help visualize the binding mode and predict potential inhibitors.

Q10: Are there structure-activity relationship (SAR) studies for Camostat Mesylate analogs?

A11: While specific SAR studies are not extensively described in the provided research, some studies highlight structural modifications of Camostat Mesylate, like its derivative FOY-251, for improving stability or targeting specific applications [, ].

Q11: What are the typical formulation strategies for Camostat Mesylate?

A12: Camostat Mesylate is clinically available as an oral drug [, , , ]. Studies also explore its incorporation into biodegradable microspheres for sustained release []. Further research might focus on formulations enhancing its bioavailability or targeting specific tissues.

Q12: What is known about the absorption, distribution, metabolism, and excretion (ADME) of Camostat Mesylate?

A13: Camostat Mesylate undergoes rapid hydrolysis in vivo, primarily to GBPA and GBA []. It's predominantly excreted renally, with minimal parent drug detected in plasma after administration [, ]. Tissue distribution studies in animals indicate rapid distribution to various organs, including the liver and kidneys [].

Q13: What is the in vivo efficacy of Camostat Mesylate against SARS-CoV-2?

A14: Preclinical studies using mouse models of COVID-19 demonstrate that Camostat Mesylate can reduce viral load, weight loss, and mortality []. These findings provide promising evidence for its potential as a COVID-19 therapeutic.

Q14: Are there any clinical trials investigating the use of Camostat Mesylate for treating COVID-19?

A15: Yes, several clinical trials have been conducted or are ongoing to evaluate the safety and efficacy of Camostat Mesylate in COVID-19 patients [, , , , , ].

Q15: What are the current strategies for delivering Camostat Mesylate to target tissues?

A18: Currently, oral administration is the standard route for Camostat Mesylate delivery [, , , ]. Research into alternative delivery methods, such as biodegradable microspheres for sustained release, is ongoing []. Future studies might focus on targeted delivery strategies to enhance efficacy and minimize potential side effects.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-isobutyl-1H-imidazo[4,5-c]quinoline-5-oxide](/img/structure/B194699.png)

![1-Isobutyl-1H-imidazo[4,5-c]quinoline](/img/structure/B194701.png)

![4-Chloro-1-(2-methylpropyl)-1H-imidazo[4,5-c]quinoline](/img/structure/B194715.png)

![8-chloro-11-(1-methylpiperidin-4-ylidene)-6,11-dihydro-5H-benzo[5,6]cyclohepta[1,2-b]pyridine](/img/structure/B194729.png)